
4-(Piperidin-1-yl)but-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-yl)but-2-yn-1-ol is a chemical compound that features a piperidine ring attached to a butynyl alcohol moiety. This compound is of interest due to its unique structure, which combines the properties of both piperidine and alkyne functional groups. Piperidine is a six-membered heterocyclic amine, while the butynyl alcohol group introduces both an alcohol and an alkyne functionality. This combination makes this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)but-2-yn-1-ol typically involves the reaction of piperidine with a suitable alkyne precursor. One common method is the nucleophilic addition of piperidine to propargyl alcohol, which proceeds under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-1-yl)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(Piperidin-1-yl)but-2-yn-1-one.
Reduction: Formation of 4-(Piperidin-1-yl)but-2-en-1-ol or 4-(Piperidin-1-yl)butan-1-ol.
Substitution: Formation of various N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-1-yl)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders or cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-1-yl)but-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The alkyne group can also participate in click chemistry reactions, facilitating the conjugation of the compound to other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-1-yl)butan-1-ol: Similar structure but lacks the alkyne functionality.
4-(Morpholin-4-yl)but-2-yn-1-ol: Contains a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-yl)but-2-en-1-ol: Similar structure but contains an alkene instead of an alkyne.
Uniqueness
4-(Piperidin-1-yl)but-2-yn-1-ol is unique due to the presence of both a piperidine ring and an alkyne group. This combination imparts distinct reactivity and allows for diverse chemical transformations. The alkyne group can undergo cycloaddition reactions, while the piperidine ring can participate in nucleophilic substitution and other reactions. This versatility makes this compound a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
14733-49-4 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C9H15NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-3,6-9H2 |
InChI-Schlüssel |
PBGNSNOQVSMRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)
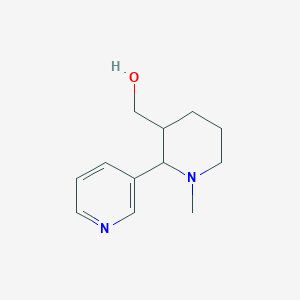
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)

![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)

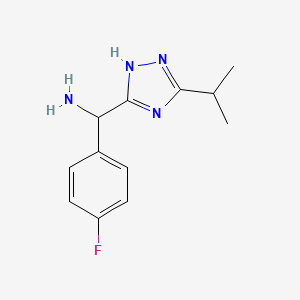
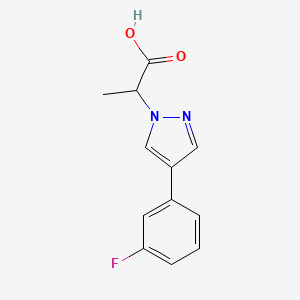
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
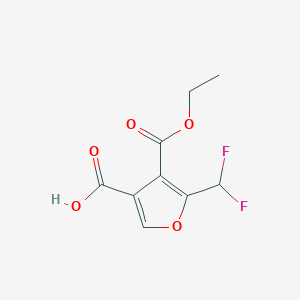
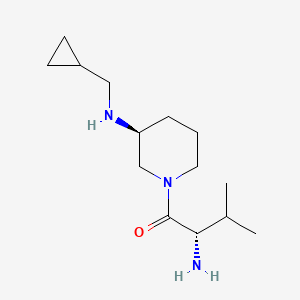
![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)
